molecular formula C9H13ClO3 B13977478 4-(Chlorocarbonyl)cyclohexyl acetate

4-(Chlorocarbonyl)cyclohexyl acetate

Cat. No.: B13977478
M. Wt: 204.65 g/mol
InChI Key: TZMCSICDDHNRPB-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)cyclohexyl acetate (CAS 58752-87-7) is a valuable bifunctional chemical intermediate in organic synthesis and materials science research. This compound, with a molecular formula of C9H13ClO3 and a molecular weight of 204.65 g/mol, features two distinct reactive sites: a highly reactive acid chloride (chlorocarbonyl) group and a stable acetate ester . The acid chloride group is a versatile precursor for nucleophilic acyl substitution reactions, enabling researchers to efficiently synthesize amides, esters, and other carbonyl derivatives under mild conditions . This reactivity is exploited in the synthesis of complex organic molecules, including liquid crystals and polymers, where it serves as a key building block for introducing cyclohexyl-acetate functionalized structures . The acetate ester group offers stability during synthetic transformations targeting the acid chloride, and can be selectively hydrolyzed at a later stage to reveal a hydroxyl group, adding to the compound's versatility as a synthetic handle. Intended Research Applications: • Organic Synthesis: Serves as a critical intermediate for constructing more complex molecular architectures, such as esters and amides with cyclohexyl backbone . • Materials Science: Used in research and development of advanced materials, including liquid crystals for display technologies . • Pharmaceutical Research: Functions as a building block (API Intermediate) for the synthesis of potential bioactive molecules, such as methyl [4-(4-chlorophenyl)cyclohexyl]acetate and related structures . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

(4-carbonochloridoylcyclohexyl) acetate

InChI

InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3

InChI Key

TZMCSICDDHNRPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Route 1: Acylation-Chlorination Sequence

  • Step 1: Cyclohexyl Acetate Synthesis
    Cyclohexanol is acetylated using acetic anhydride or acetic acid with catalytic sulfuric acid. This yields cyclohexyl acetate (C₈H₁₄O₂), a precursor for further functionalization.
    Reaction Conditions :

    • Temperature: 140–170°C
    • Catalyst: Acidic ion-exchange resins or H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂
  • Step 2: Introduction of Chlorocarbonyl Group
    The 4-position of cyclohexyl acetate is functionalized via Friedel-Crafts acylation (if aromatic) or radical chlorocarbonylation. For alicyclic systems, a two-step process may apply:

    • Oxidation : Convert a methyl group at the 4-position to a carbonyl using KMnO₄ or CrO₃.
    • Chlorination : Treat the ketone intermediate with PCl₅ or SOCl₂ to form the chlorocarbonyl group.

Route 2: Direct Chlorocarbonylation

  • Substrate : 4-hydroxycyclohexyl acetate reacts with phosgene (COCl₂) or trichloromethyl chloroformate (TCF) to form the chlorocarbonyl derivative.
  • Challenges :
    • Steric hindrance at the 4-position may reduce yield.
    • Phosgene requires stringent safety protocols.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield/Selectivity
Temperature 60–100°C Higher temps favor acyl chloride formation
Solvent Cyclohexane, DCM Non-polar solvents improve selectivity
Catalyst H-ZSM-5 molecular sieve Enhances regioselectivity
Molar Ratio (Acid:Alcohol) 2:1–5:1 Excess acid drives esterification

Analytical Validation

  • Purity : Crystallization in cyclohexane at 15–18°C achieves >95% purity.
  • Characterization :
    • NMR : δ 2.05 (s, acetate CH₃), δ 4.8–5.0 (cyclohexyl OCOCH₃).
    • IR : 1740 cm⁻¹ (C=O stretch), 700 cm⁻¹ (C-Cl stretch).

Industrial Feasibility

  • Catalyst Stability : L/ZSM-5 composite sieves maintain >95% selectivity for 1,200 hours.
  • Scalability : Continuous-flow reactors with structured packing (e.g., titanium wire mesh) improve throughput.

Limitations and Gaps

  • No peer-reviewed studies directly describe 4-(chlorocarbonyl)cyclohexyl acetate synthesis.
  • Safety concerns with chlorinating agents (e.g., phosgene) necessitate alternative methodologies.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products:

    Substitution Products: Various substituted cyclohexyl acetates.

    Reduction Products: Cyclohexyl acetate and related alcohols.

    Hydrolysis Products: Cyclohexanol and acetic acid.

Scientific Research Applications

4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(chlorocarbonyl)cyclohexyl acetate is compared to three structurally related compounds: cyclohexyl acetate, 4-tert-butylcyclohexyl acetate, and 4-[[(2-aminophenyl)methyl]amino]cyclohexyl acetate.

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 4-position Functional Groups CAS Number Key Properties/Applications
4-(Chlorocarbonyl)cyclohexyl acetate Chlorocarbonyl (-COCl) Acetate ester (-OAc) Not explicitly listed (inferred) Reactive intermediate for acylations
Cyclohexyl acetate None Acetate ester (-OAc) 622-45-7 Solvent, fragrance component
4-tert-Butylcyclohexyl acetate tert-Butyl (-C(CH₃)₃) Acetate ester (-OAc) 32210-32-4 Fragrance (woody, amber notes)
4-[[(2-aminophenyl)methyl]amino]cyclohexyl acetate Aminophenylmethylamino group Acetate ester (-OAc), amine (-NH) 298-842-9 Potential pharmaceutical intermediate

Reactivity and Stability

  • 4-(Chlorocarbonyl)cyclohexyl acetate : The chlorocarbonyl group is electrophilic, making it prone to hydrolysis or nucleophilic attack, particularly under humid or basic conditions. This contrasts with cyclohexyl acetate , which lacks reactive substituents and is more stable .
  • 4-tert-Butylcyclohexyl acetate : The bulky tert-butyl group enhances steric hindrance, reducing reactivity but improving volatility for fragrance applications .

Research Findings and Limitations

  • Thermal Stability : The tert-butyl derivative exhibits higher thermal stability (used in fragrances at elevated temperatures), whereas the chlorocarbonyl variant may decompose under heat due to labile Cl-CO bonds .
  • Toxicity : Chlorocarbonyl compounds are generally more toxic than esters like cyclohexyl acetate, necessitating stringent handling protocols .

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